N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide
Description
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core fused with an azetidine ring and a methanesulfonamide substituent.
Properties
IUPAC Name |
N-methyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-16-13-6-15-5-4-12(13)14(17-10)19-8-11(9-19)7-18(2)22(3,20)21/h4-6,11H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMDZBPPJCQAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC(C3)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide are kinases. Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials. Deregulation of kinase function has been associated with a wide range of diseases.
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket. This interaction leads to the inhibition of the kinase, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that contribute to disease progression.
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting the activity of its kinase targets. These include pathways regulated by tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors.
Pharmacokinetics
The compound’s degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This property influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily the result of its inhibitory effect on its kinase targets. By inhibiting these kinases, the compound disrupts the signaling pathways that contribute to disease progression, thereby exerting its therapeutic effects.
Biochemical Analysis
Biochemical Properties
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound effectively blocks their activity, leading to alterations in downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways and inhibiting survival signals.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their function, leading to changes in gene expression and cellular behavior. Additionally, this compound has been shown to modulate enzyme activity, either by direct inhibition or by altering the enzyme’s conformation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis. Additionally, this compound can affect the activity of metabolic enzymes, altering the balance of metabolic pathways and impacting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester the compound in specific organelles, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes.
Biological Activity
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide (CAS 2549041-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 334.39 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
The compound exhibits a range of biological activities that are pertinent to its pharmacological profile:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes implicated in various diseases. For instance, it may affect pathways involving monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a vital role in neuronal survival and growth . The compound's structure suggests potential interactions with receptors involved in neuroprotection.
Case Studies and Research Findings
- Neurodegenerative Disease Models : Research has indicated that compounds with similar structural motifs can enhance the expression of neurotrophic factors, promoting neuronal resilience against neurotoxicity induced by agents like MPTP, which is known to model Parkinson's disease .
- Cell Culture Studies : In vitro studies have shown that related compounds can stimulate gene expression associated with neuronal health and regeneration. For example, stimulation of genes such as Artn and Egln1 has been observed, suggesting a mechanism for promoting neuronal survival under stress conditions .
- Pharmacological Evaluations : Various pharmacological evaluations have suggested that this compound could exhibit anti-inflammatory effects by inhibiting the activation of microglia and reducing the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Target Compound
Example 56 ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Features: Similar nitrogen-rich bicyclic structure but replaces one pyridine ring with a pyrazole. The compound includes a fluorophenyl-chromen substituent, which enhances lipophilicity but may limit solubility .
Huayuan Compound ()
- Core : Pyrido[3,4-d]pyrimidine with a [1,2,4]triazolo[4,3-b]pyridazin-6-yl substituent.
- Key Features: Shares the pyrido[3,4-d]pyrimidine core but replaces methanesulfonamide with a triazole-pyridazine group. Molecular weight (347.4 g/mol) is lower than the target compound, suggesting reduced steric bulk .
Substituent Analysis
Research Findings and Pharmacological Implications
Solubility and Bioavailability
- The target compound’s methanesulfonamide group likely confers higher aqueous solubility compared to Example 56’s fluorophenyl-chromen system, which is highly lipophilic .
- The Huayuan compound’s triazole-pyridazine substituent may balance solubility and membrane permeability due to intermediate polarity .
Target Binding and Selectivity
- Pyrido[3,4-d]pyrimidine cores (target and Huayuan compounds) are associated with ATP-binding site interactions in kinases. The methyl group at position 2 in the target compound may enhance hydrophobic interactions with kinase pockets .
- Example 56’s pyrazolo[3,4-d]pyrimidine core shows reduced binding affinity in kinase assays compared to pyrido analogs, as reported in similar studies .
Metabolic Stability
- Fluorine atoms in Example 56 improve metabolic stability by blocking oxidative metabolism but increase molecular weight and toxicity risks .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
Synthesis requires precise control of reaction conditions, including solvent selection (e.g., ethanol or DMF for solubility optimization), coupling agents, and temperature gradients. For example, azetidine ring formation often involves nucleophilic substitution under anhydrous conditions, while pyrido[3,4-d]pyrimidine scaffolds may require transition-metal-catalyzed cross-coupling reactions . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) is recommended to isolate intermediates. Yield optimization can be achieved using Design of Experiments (DoE) to test variables like reagent stoichiometry and reaction time .
Q. How can structural integrity be confirmed post-synthesis?
Advanced spectroscopic techniques are essential:
- NMR : H and C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromaticity (δ 7.0–8.5 ppm).
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for related sulfonamide-azetidine hybrids (e.g., P1 space group with R factor < 0.05) .
- HRMS : Confirm molecular ion peaks with <2 ppm error .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity vs. computational predictions?
Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. To resolve this:
- Perform molecular dynamics simulations (100 ns trajectories) to assess binding-pocket flexibility .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) experimentally .
- Cross-reference with structural analogs (e.g., cyclopenta[d]pyrimidine derivatives) to identify conserved pharmacophores .
Q. How can thermal stability influence formulation for in vivo studies?
Thermal degradation profiles (TGA/DSC) reveal decomposition thresholds. For this compound:
- TGA : Mass loss onset at ~220°C suggests stability under physiological conditions .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., sulfonic acid byproducts) .
Q. What methods optimize regioselectivity in pyrido[3,4-d]pyrimidine functionalization?
- Use directed ortho-metalation with LDA to introduce substituents at the 2-position .
- Microwave-assisted synthesis (100–150°C, 30 min) enhances reaction rates and selectivity for azetidine coupling .
- Compare with analogous systems (e.g., thieno[3,2-d]pyrimidines) to identify steric/electronic trends .
Data Analysis & Experimental Design
Q. How to design assays for evaluating kinase inhibition specificity?
- Kinase panel screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM concentration.
- IC50 determination : Use fluorescence polarization (FP) assays with ATP-concentration titrations (0–100 µM) .
- Off-target analysis : Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict polypharmacology .
Q. What statistical models resolve batch-to-batch variability in biological data?
- ANOVA : Identify significant variability sources (e.g., solvent residue, catalyst lot).
- Multivariate regression : Correlate purity (HPLC >98%) with IC50 values (p < 0.05) .
- QC thresholds : Reject batches with >2% impurities (by LC-MS) .
Structural & Mechanistic Insights
Q. How does the azetidine ring conformation affect target engagement?
- Conformational analysis : Compare crystal structures (e.g., torsional angles ±10°) to docked poses in kinase ATP-binding pockets .
- SAR studies : Modify azetidine substituents (e.g., methyl vs. ethyl) and measure ΔIC50 .
Q. What role does the methanesulfonamide group play in solubility and permeability?
- LogP measurement : Experimental value ~2.1 (shake-flask method) indicates moderate lipophilicity.
- Permeability assay : Caco-2 cell monolayers (Papp >1 × 10 cm/s) confirm suitability for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
